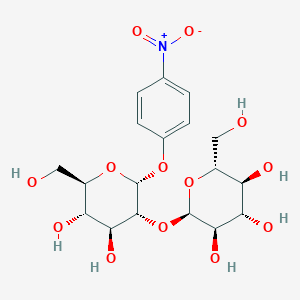

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can catalyze the transfer of a glycosyl group from a donor molecule to 4-nitrophenol, forming the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes such as glycosidases, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases) at moderate temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Hydrolysis: 4-Nitrophenol and glucose.

Oxidation: Nitroquinone derivatives.

Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 147103-31-9

The compound consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This structure allows it to serve as a substrate for various glycosidases, particularly α-glucosidase, facilitating the study of carbohydrate metabolism.

Biochemistry

4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is primarily used as a substrate in enzyme assays to study glycosidases. Its cleavage by α-glucosidase produces 4-nitrophenol, which can be quantified colorimetrically. This application is crucial for understanding enzyme kinetics and mechanisms.

Medicine

The compound is investigated for its potential in drug delivery systems. Upon enzymatic hydrolysis, it can release active pharmaceutical ingredients, making it a candidate for targeted therapies that require controlled release of drugs in the body.

Analytical Chemistry

In analytical applications, this compound serves as a chromogenic substrate for measuring enzyme activity. It is also employed in the synthesis of more complex glycosides and as a reagent in various biochemical assays.

Enzyme Kinetics Study

A study assessing the kinetics of α-glucosidase using this compound revealed non-Michaelis-Menten kinetics. This suggests that the compound may function as both a donor and acceptor in glucosyl transfer reactions, providing insights into enzyme behavior under different conditions.

Inhibition Studies

Research indicates that derivatives of this compound can inhibit α-glucosidase activity. Such findings are significant for developing therapeutic strategies to manage diabetes by regulating carbohydrate absorption and metabolism.

Synthetic Pathways

Various synthetic routes have been explored for producing this compound, including enzymatic methods that utilize glycosyltransferases. These methods offer high specificity and mild conditions, making them suitable for large-scale production.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside involves the hydrolysis of the glycosidic bond by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be easily detected due to its yellow color, making it a useful tool for enzyme assays.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: Similar structure but with a β-glycosidic bond instead of an α-glycosidic bond.

4-Nitrophenyl α-D-mannopyranoside: Contains a mannose sugar instead of glucose.

4-Nitrophenyl β-D-galactopyranoside: Contains a galactose sugar instead of glucose.

Uniqueness

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose units. This structure allows it to be used in a variety of biochemical assays and research applications, particularly in the study of glycosidases and carbohydrate metabolism.

Actividad Biológica

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound notable for its specific glycosidic linkage and the presence of two glucose units. This compound has garnered attention in biochemical research due to its unique properties, particularly its role as a substrate for various enzymes involved in carbohydrate metabolism.

Chemical Structure and Properties

- Chemical Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 147103-31-9

The compound features a nitrophenyl group attached to a disaccharide composed of two glucose molecules, making it a useful model for studying glycosidic bonds and enzyme interactions.

Target Enzyme: α-Glucosidase

The primary target of this compound is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic bonds in carbohydrates. This compound acts as a chromogenic substrate , allowing for the quantification of enzyme activity through colorimetric detection upon cleavage, yielding 4-nitrophenol as a measurable product.

Biochemical Pathways

The interaction with α-glucosidase is part of broader carbohydrate metabolism pathways. The cleavage reaction can be summarized as follows:

This reaction not only facilitates the study of α-glucosidase activity but also serves as an important step in understanding carbohydrate digestion and metabolism.

Applications in Scientific Research

This compound has several applications across various domains:

- Biochemistry : Used extensively as a substrate to study the kinetics and mechanisms of glycosidases and related enzymes.

- Pharmaceutical Research : Investigated for potential applications in drug delivery systems, where its enzymatic hydrolysis could release active pharmaceutical ingredients.

- Analytical Chemistry : Employed in assays to quantify enzyme activity and in the synthesis of more complex glycosides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 4-Nitrophenyl β-D-glucopyranoside | β-Glycosidic bond | Different glycosidic linkage |

| 4-Nitrophenyl α-D-mannopyranoside | Mannose instead of glucose | Variance in sugar composition |

| 4-Nitrophenyl β-D-galactopyranoside | Galactose instead of glucose | Distinct sugar structure |

The unique structure of this compound allows it to serve specific roles in biochemical assays, particularly in studying enzyme specificity and activity .

Case Studies and Research Findings

-

Enzyme Kinetics Study :

A study investigated the kinetics of α-glucosidase using this compound as a substrate. The results indicated that the reaction followed non-Michaelis-Menten kinetics, suggesting that the compound may act both as a donor and acceptor in glucosyl transfer reactions . -

Inhibition Studies :

Research has shown that derivatives of this compound can inhibit α-glucosidase activity, providing insights into potential therapeutic applications for managing conditions like diabetes by regulating carbohydrate absorption . -

Synthetic Pathways :

Various synthetic routes have been explored for producing this compound, including enzymatic methods that utilize glycosyltransferases, which offer high specificity and mild reaction conditions .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-TXSAWVTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.